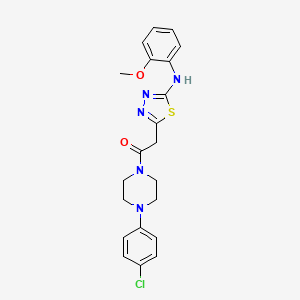

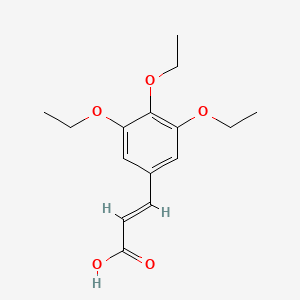

![molecular formula C26H23N5O3S B2500108 N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111316-82-5](/img/structure/B2500108.png)

N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied due to their potential biological activities, including acting as human A3 adenosine receptor (hA3 AR) antagonists, which are of interest for their selective inhibitory effects on various physiological processes.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]quinoxaline derivatives typically involves the introduction of various substituents at key positions of the quinoxaline core to modulate the biological activity. For instance, the study of 1,2,4-triazolo[1,5-a]quinoxaline derivatives revealed that the introduction of a 4-oxo substituent and various (hetero)aryl moieties at position-2 can yield potent and selective hA3 AR antagonists . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives for anticancer activity involves the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with different carboxylic acids, indicating a versatile approach to modifying the core structure for desired biological properties .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. The specific substituents attached to this core structure play a crucial role in determining the binding affinity and selectivity towards biological targets such as the hA3 AR. For example, the presence of a 4-methoxyphenyl group at position-2 of the triazolo[1,5-a]quinoxaline core was found to be highly potent and selective for hA3 AR .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazolo[4,3-a]quinoxaline derivatives is influenced by the functional groups present on the core structure. The introduction of urea derivatives to the quinoxaline core, as seen in the synthesis of anticancer agents, involves the use of diphenyl phosphoryl azide (DPPA) to facilitate the reaction between the quinoxaline amine and carboxylic acids . This indicates that the core structure can be functionalized through various chemical reactions to yield compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]quinoxaline derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and the ability to cross biological membranes. For example, the introduction of a carboxylate group in place of the classical (hetero)aryl moiety was found to maintain good hA3 AR binding activity while significantly increasing selectivity . Additionally, the presence of specific substituents can enhance the antiallergic properties of these compounds, as demonstrated by their ability to inhibit histamine release and passive cutaneous anaphylaxis .

科学的研究の応用

Structural Aspects and Properties

Research into the structural aspects and properties of similar compounds has provided valuable insights into their potential applications. For example, studies on the crystal structures and fluorescence properties of related amide-containing isoquinoline derivatives have highlighted the influence of molecular structure on material properties. These studies suggest that the precise arrangement of atoms within molecules like N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide could impact their physical and chemical behaviors, making them candidates for use in materials science, particularly in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Properties

The synthesis of related compounds, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, has been explored to understand the chemical reactions and conditions necessary for creating complex molecules. These synthetic routes are crucial for the development of new drugs and materials with specific properties. The methodologies involve reactions that yield products with potential biological activities, illustrating the compound's relevance in medicinal chemistry and drug design (Fathalla, 2015).

Biological Evaluation and Molecular Modeling

Further research into 1,2,4-triazolo[1,5-a]quinoxaline derivatives, which are structurally related to N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, has shown promising biological activities. These compounds have been evaluated as potential human A3 adenosine receptor antagonists, indicating potential therapeutic applications. Molecular modeling studies have provided insights into the structure-activity relationships (SAR) necessary for high potency and selectivity, highlighting the compound's applicability in designing selective receptor antagonists (Catarzi et al., 2005).

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O3S/c1-16-11-12-18(13-17(16)2)27-23(32)15-30-26(33)31-22-10-5-4-9-21(22)28-25(24(31)29-30)35-20-8-6-7-19(14-20)34-3/h4-14H,15H2,1-3H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWBSTQGIQZHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

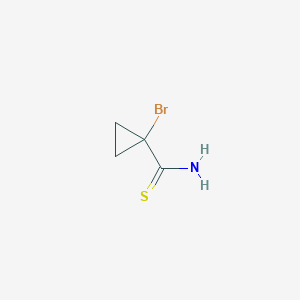

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)

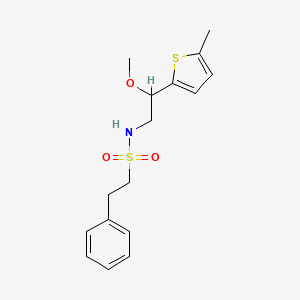

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)

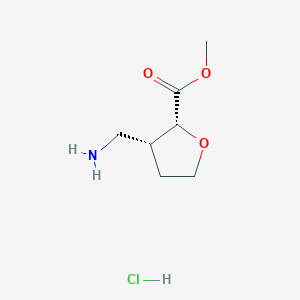

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)